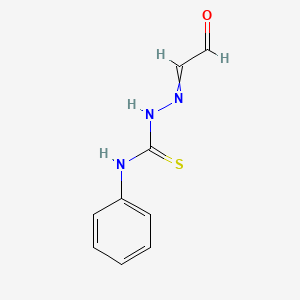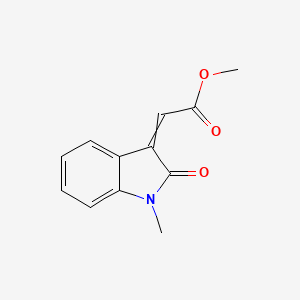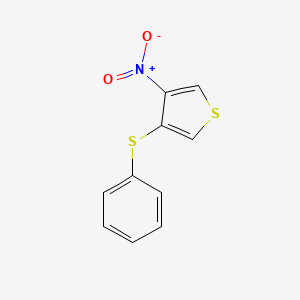
3-Nitro-4-(phenylsulfanyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4-(phenylsulfanyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a nitro group at the 3-position and a phenylsulfanyl group at the 4-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(phenylsulfanyl)thiophene can be achieved through various methods. One common approach involves the nitration of 4-(phenylsulfanyl)thiophene using a nitrating agent such as nitric acid in the presence of acetic acid . Another method includes the use of electrophilic aromatic substitution reactions where the thiophene ring is functionalized with the nitro group under controlled conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale nitration and sulfonation reactions. The process typically requires stringent control of reaction conditions to ensure high yield and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(phenylsulfanyl)thiophene undergoes various chemical reactions, including:
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3-Amino-4-(phenylsulfanyl)thiophene.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-4-(phenylsulfanyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-Nitro-4-(phenylsulfanyl)thiophene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The phenylsulfanyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3-Nitrothiophene: Lacks the phenylsulfanyl group, making it less lipophilic and potentially less bioavailable.
4-Phenylsulfanylthiophene: Lacks the nitro group, reducing its reactivity and potential biological activity.
Uniqueness
3-Nitro-4-(phenylsulfanyl)thiophene is unique due to the presence of both the nitro and phenylsulfanyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .
Properties
CAS No. |
62256-07-9 |
|---|---|
Molecular Formula |
C10H7NO2S2 |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
3-nitro-4-phenylsulfanylthiophene |
InChI |
InChI=1S/C10H7NO2S2/c12-11(13)9-6-14-7-10(9)15-8-4-2-1-3-5-8/h1-7H |
InChI Key |
UXHLHXDPJNTTRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CSC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


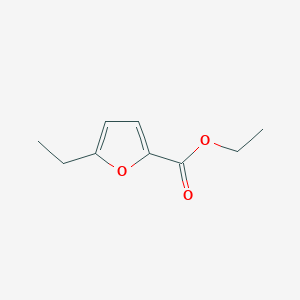
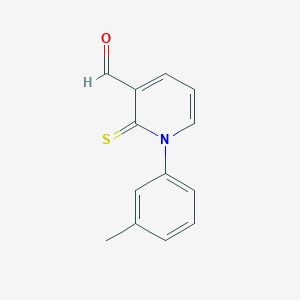
![Ethyl 7-oxo-6-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14561913.png)
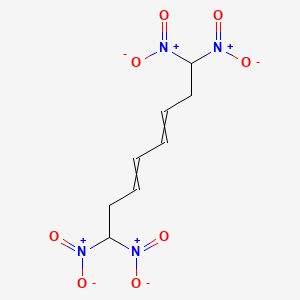
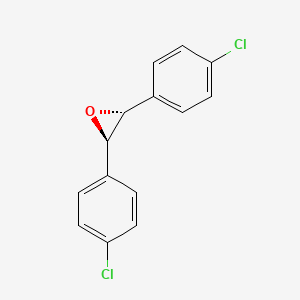
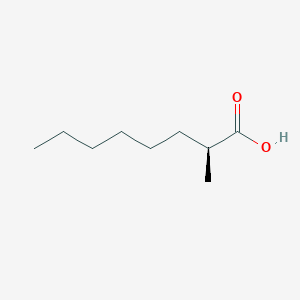
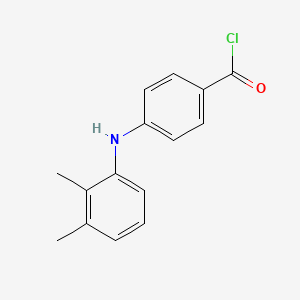
![2,4-diphenyl-3,4,4a,6,7,8,9,9a,10,10a-decahydro-2H-pyrano[2,3-b]indolizin-1-ium-10-carbonitrile;perchlorate](/img/structure/B14561942.png)
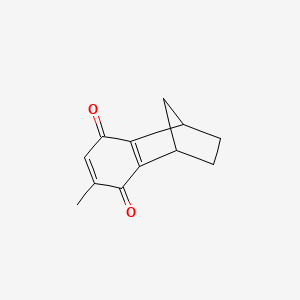
![({[1-(4-Chlorophenyl)-5-ethoxypentylidene]amino}oxy)acetonitrile](/img/structure/B14561951.png)
![4-{(2E)-3-[2,5-Diethoxy-4-(morpholin-4-yl)phenyl]triaz-2-en-1-yl}morpholine](/img/structure/B14561955.png)
![1-[3-Methoxy-4-(2-methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B14561970.png)
